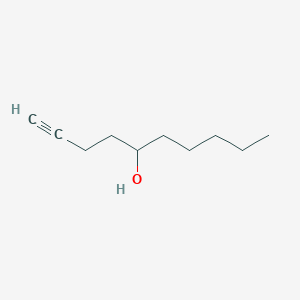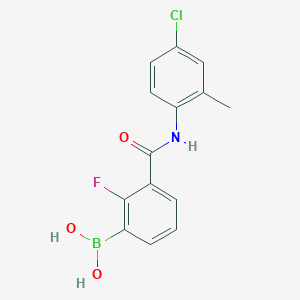
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronic acid and carbamoyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki coupling reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters or alcohols.
Scientific Research Applications
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.
Biology: Potential use in the development of enzyme inhibitors due to the presence of the boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit proteasomes.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of proteasome inhibitors for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenylboronic acid
- 2-Fluorobenzeneboronic acid
- Phenylboronic acid
Uniqueness
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to inhibit enzymes by forming covalent bonds with active site residues sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H12BClFNO3 |
|---|---|
Molecular Weight |
307.51 g/mol |
IUPAC Name |
[3-[(4-chloro-2-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-7-9(16)5-6-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI Key |
GBXFNILAZLGQRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
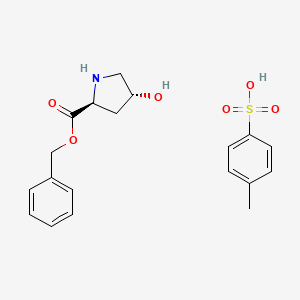
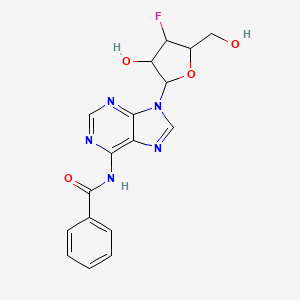
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
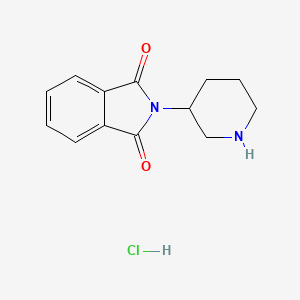
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
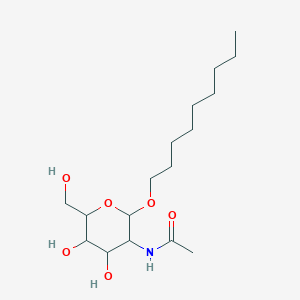
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
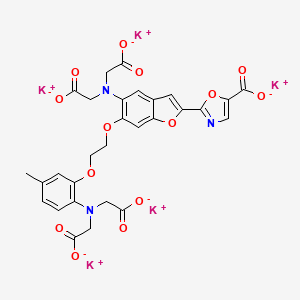
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
